molecular formula C12H18O2 B8388779 (4-prop-2-ynylcyclohexyl)methyl Acetate

(4-prop-2-ynylcyclohexyl)methyl Acetate

Cat. No.: B8388779
M. Wt: 194.27 g/mol
InChI Key: MZQFKSOFJMUQEK-UHFFFAOYSA-N
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Description

(4-prop-2-ynylcyclohexyl)methyl Acetate is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4-prop-2-ynylcyclohexyl)methyl acetate

InChI

InChI=1S/C12H18O2/c1-3-4-11-5-7-12(8-6-11)9-14-10(2)13/h1,11-12H,4-9H2,2H3

InChI Key

MZQFKSOFJMUQEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(CC1)CC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 960 mg (6.31 mmol) of 86 in 6 mL DMF was added 0.62 mL (7.57 mmol) pyridine and 0.78 mL (8.27 mmol) acetic anhydride. The reaction was allowed to stir overnight at room temperature. After 16 hours, starting material still remained. The reaction mixture was heated at 75° C. for 3 hours. The solvent was removed under reduced pressure to yield a yellow oil which was purified by flash chromatography, on silica gel, eluting with 1:3 ether/petroleum ether to yield 1.12 g (91%) of 87 as an oil. 1H NMR (CDCl3) δ 3.87 (d, J=6.2 Hz, 2H), 2.06 (d, J=4.3 Hz, 2H), 2.03 (s, 3H), 1.98-1.93 (m, 1H), 1.92-1.83 (m, 2H), 1.83-1.74 (m, 2H), 1.63-1.36 (m, 2H), 1.12-0.90 (m, 4H); 13C NMR (CDCl3) δ 171.7, 83.7, 69.9, 69.6, 37.4, 37.3, 32.1, 29.7, 26.5, 21.4; APCI m/z (rel intensity) 195 (M+, 30), 153 (M+, 70), 135 (M+, 100).
Name
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960 mg
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0.62 mL
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reactant
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0.78 mL
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reactant
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Quantity
6 mL
Type
solvent
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Yield
91%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Acetic anhydride (0.92 mL, 8.25 mmol) and pyridine (0.2 mL, 2.5 mmol) were added to a solution of 5.3 (250 mg, 1.65 mmol) in 25 mL ether. The reaction was allowed to stir at ambient temperature for 24 hours. Water was added to the reaction and the organic was further extracted with 10% NaHCO3. The organic layer was dried with MgSO4 and evaporated. The residue was chromatographed on silica gel with EtOAc-Hexanes (5:95) to yield 5.6 (47%).
Quantity
0.92 mL
Type
reactant
Reaction Step One
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0.2 mL
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Quantity
250 mg
Type
reactant
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25 mL
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0 (± 1) mol
Type
reactant
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Yield
47%

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